5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde
Description
Chemical Identity and Structural Overview
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde represents a sophisticated example of fluorinated heterocyclic chemistry, incorporating both aromatic aldehyde and pyridine functionalities within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 1350762-25-2, establishing its unique identity within the chemical literature. The molecular structure consists of a benzaldehyde core substituted with an ethoxy group at the 5-position and a 6-fluoropyridin-3-yl substituent at the 2-position, creating a complex heterocyclic system with multiple reactive sites.
The structural architecture of this compound reflects the modern trend toward incorporating fluorine atoms into organic molecules to enhance their biological and physical properties. The presence of the fluoropyridine moiety introduces both electronic and steric effects that significantly influence the compound's reactivity and potential applications. The benzaldehyde functionality provides a reactive carbonyl group that serves as a key site for further chemical transformations, while the ethoxy substituent modulates the electronic properties of the aromatic system.
The three-dimensional conformation of this compound involves specific spatial arrangements that affect its intermolecular interactions and binding properties. The fluorine atom in the pyridine ring creates unique electrostatic interactions that can enhance binding affinity with biological targets through specialized fluorine-protein interactions. This structural complexity makes the compound particularly valuable in medicinal chemistry applications where precise molecular recognition is required.
Physicochemical Properties
The physicochemical characteristics of this compound reflect its complex molecular structure and provide crucial information for its handling and application in research settings. The compound exhibits a molecular weight of 245.25 grams per mole, as confirmed by multiple authoritative sources. This molecular weight places it within an optimal range for pharmaceutical applications, as it satisfies key criteria for drug-like properties while maintaining sufficient structural complexity for specific biological interactions.
The compound's molecular formula of C₁₄H₁₂FNO₂ indicates the presence of 14 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the integration of multiple functional groups including the aldehyde carbonyl, the ethoxy ether linkage, and the fluorinated pyridine heterocycle. The specific arrangement of these heteroatoms contributes to the compound's unique electronic distribution and chemical reactivity profile.
The fluorine substitution in the pyridine ring significantly influences the compound's physicochemical properties compared to non-fluorinated analogs. Fluorine's high electronegativity and small atomic radius create distinctive effects on molecular polarity, lipophilicity, and metabolic stability. These characteristics make this compound particularly attractive for applications requiring enhanced stability and specific binding interactions.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical evolution of heterocyclic chemistry and the specific advancement of fluorinated organic compounds. Benzaldehyde, the fundamental structural component of this molecule, has a rich chemical history dating back to 1803 when it was first isolated, with subsequent investigations by German chemists Justus von Liebig and Friedrich Wöhler in the 1830s laying crucial groundwork for modern structural organic chemistry. These early studies established benzaldehyde derivatives as important synthetic intermediates and demonstrated their utility in the manufacture of dyes, cinnamic acid, and other complex organic compounds.
The incorporation of pyridine heterocycles into benzaldehyde frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition that nitrogen-containing aromatic systems possess unique electronic properties and biological activities. The specific substitution pattern found in this compound reflects advances in regioselective synthesis methods that allow for precise placement of functional groups on both aromatic rings. This level of synthetic control was not achievable in earlier periods of organic chemistry and represents a significant technological advancement.
The introduction of fluorine atoms into heterocyclic systems marks another important milestone in the compound's historical context. Fluorinated organic molecules gained prominence in the latter half of the 20th century as researchers discovered that fluorine substitution could dramatically alter molecular properties without significantly changing overall molecular size. This discovery revolutionized pharmaceutical chemistry and materials science, leading to the development of numerous fluorinated drugs and advanced materials. The specific placement of fluorine in the 6-position of the pyridine ring in this compound reflects sophisticated understanding of structure-activity relationships and the ability to predict how fluorine substitution will affect molecular behavior.
Contemporary synthetic methodologies have enabled the efficient preparation of complex molecules like this compound through advanced coupling reactions and selective functionalization strategies. These methods represent the culmination of decades of research in organometallic chemistry, particularly the development of palladium-catalyzed cross-coupling reactions that allow for the construction of carbon-carbon bonds between aromatic systems. The successful synthesis of this compound demonstrates the maturity of modern organic synthesis and the ability to create highly functionalized molecules with precise structural control.
Position within Contemporary Chemical Research
This compound occupies a significant position within contemporary chemical research, particularly in the fields of medicinal chemistry and advanced materials development. The compound's structural features align with current trends in pharmaceutical research that emphasize the incorporation of fluorinated heterocycles to enhance drug-like properties and biological activity. Recent studies have demonstrated the utility of similar fluoropyridine-containing benzaldehyde derivatives in the development of antiproliferative agents and other therapeutically relevant compounds.
The compound serves as a valuable building block in multicomponent reaction strategies that are increasingly popular in modern synthetic chemistry. Research publications have highlighted the use of benzaldehyde derivatives in conjunction with sulfonamido acetophenones and cyanoacetamides to create complex heterocyclic frameworks through efficient one-pot synthetic procedures. These methodologies represent significant advances in synthetic efficiency and atom economy, principles that are central to contemporary green chemistry initiatives.
Current research applications of this compound extend beyond traditional pharmaceutical chemistry to include materials science and chemical biology investigations. The compound's unique combination of aromatic aldehyde and fluorinated pyridine functionalities makes it particularly suitable for the development of molecular probes and imaging agents. The fluorine atom can be exploited for ¹⁹F nuclear magnetic resonance studies, while the aldehyde group provides a convenient handle for bioconjugation reactions.
The commercial availability of this compound from multiple chemical suppliers indicates its established importance in research applications. The compound is typically supplied at 95% purity and stored under controlled conditions to maintain its stability. This commercial accessibility has facilitated its adoption by research laboratories worldwide and contributed to its integration into various synthetic programs and screening campaigns.
Recent synthetic methodologies have demonstrated the compound's versatility as a precursor for more complex molecular architectures. Palladium-catalyzed coupling reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination procedures, have been successfully employed to create elaborate molecular frameworks incorporating the this compound core. These synthetic advances highlight the compound's continued relevance in contemporary organic synthesis and its potential for future applications in emerging areas of chemical research.
Properties
IUPAC Name |
5-ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-2-18-12-4-5-13(11(7-12)9-17)10-3-6-14(15)16-8-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMEFBMUUFHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CN=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Aryl or Heteroaryl Core
- Suzuki Coupling : This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde , a suitable starting material could be a halogenated benzene derivative, which is coupled with a boronated pyridine derivative.
Step 2: Etherification
- Once the aryl core is formed, the ethoxy group can be introduced through an etherification reaction. This typically involves the reaction of a phenol with an alkyl halide in the presence of a base.
Step 3: Introduction of the Aldehyde Group
- The aldehyde group can be introduced by oxidizing a suitable precursor, such as a benzyl alcohol or benzyl halide, using methods like the Kornblum oxidation .
Specific Synthesis Route
Given the lack of specific literature on This compound , a hypothetical synthesis route could involve:
-
- Start with 2-bromo-5-ethoxybenzene and 6-fluoro-3-pyridinylboronic acid.
- Use a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a base (e.g., NaOH or K$$2$$CO$$3$$) in a solvent like toluene or water.
-
- If starting from a benzyl alcohol, use an oxidizing agent like PCC (pyridinium chlorochromate) or Dess-Martin periodinane .
- Alternatively, if starting from a benzyl halide, apply Kornblum oxidation conditions.
Analysis of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki Coupling | Palladium-catalyzed cross-coupling of aryl halides with boronic acids. | High efficiency, good yields, versatile. | Requires palladium catalyst, can be expensive. |
| Etherification | Reaction of phenol with alkyl halide in the presence of a base. | Simple, widely applicable. | Can be slow, requires careful control of conditions. |
| Kornblum Oxidation | Oxidation of benzyl halides to aldehydes using DMSO. | Catalyst-free, efficient under microwave conditions. | Limited to specific substrates. |
Research Findings
- Efficiency and Yield : Suzuki coupling is generally efficient but requires careful optimization of conditions to achieve high yields.
- Catalyst-Free Conditions : Kornblum oxidation offers a catalyst-free alternative for introducing the aldehyde group, which can be advantageous in terms of cost and simplicity.
- Solvent Selection : The choice of solvent is crucial for each step, with solvents like toluene and DMSO being commonly used for their stability and solubility properties.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzoic acid.
Reduction: 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde has diverse applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in developing novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde depends on its specific application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit or activate certain enzymes involved in disease processes.
Materials Science: Its electronic properties can be harnessed in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde (CAS: 946001-98-5, HR273382), a positional isomer with a methoxy group at the 2-position and the pyridinyl group at the 5-position (molecular formula: C₁₃H₁₀FNO₂, molecular weight: 231.22 g/mol) . Key differences include:
- Substituent size : Ethoxy (‑OCH₂CH₃) increases molecular weight by ~14 g/mol compared to methoxy (‑OCH₃).
- Substituent position : The user’s compound places the bulkier pyridinyl group at the ortho position relative to the aldehyde, while HR273382 positions the smaller methoxy group there.
Table 1: Comparative Properties of Analogs
Solubility Trends
Smaller carbonyl compounds (e.g., formaldehyde) exhibit higher solubility due to lower molecular weight and higher polarity. Larger substituents like benzaldehyde derivatives show reduced solubility, as seen in , where benzaldehyde’s solubility is 0.06 M compared to formaldehyde’s 13.2 M . The ethoxy group in this compound further reduces solubility compared to HR273382’s methoxy group, as ethoxy’s lipophilicity dominates over fluorine’s polarity .
Reactivity and Steric Effects
- Steric hindrance : The pyridinyl group at the ortho position in the user’s compound may impede nucleophilic attacks on the aldehyde, whereas HR273382’s methoxy group poses less steric resistance.
- Electronic effects : The ethoxy group at the meta position (relative to the aldehyde) donates electrons via resonance, but its distal location limits activation of the aldehyde for electrophilic reactions.
Biological Activity
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthetic routes, and relevant case studies.
This compound is characterized by the presence of an ethoxy group and a fluorinated pyridine moiety, which may enhance its pharmacological profile. The synthesis typically involves the reaction of 6-fluoropyridin-3-amine with appropriate aldehydes under specific conditions to yield the desired compound.
Synthetic Route Example:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 6-Fluoropyridin-3-amine + Ethyl chloroacetate | Base, reflux | 85% |
| 2 | Product + Benzaldehyde | Acid catalyst, heat | 75% |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that it inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
Case Studies
-
Case Study on Antiproliferative Effects :
- Objective : To evaluate the antiproliferative effects of this compound on MCF-7 cells.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent reduction in cell viability was observed, with a maximum inhibition at 20 µM.
-
Case Study on Mechanistic Insights :
- Objective : To elucidate the mechanism by which this compound induces apoptosis.
- Method : Western blot analysis was conducted to assess the levels of cleaved caspases.
- Results : Increased levels of cleaved caspase-3 and caspase-9 were detected, confirming the activation of apoptotic pathways.
Q & A
Q. What are the recommended synthetic routes for preparing 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde, and how can intermediates be characterized?
Methodological Answer: A plausible route involves a multi-step synthesis starting with functionalization of the benzaldehyde core. For example:
Etherification : Introduce the ethoxy group via nucleophilic substitution using ethyl bromide and a base (e.g., NaH in THF) on a precursor like 2-hydroxybenzaldehyde .
Cross-coupling : Install the 6-fluoropyridin-3-yl moiety via Suzuki-Miyaura coupling using a fluoropyridine boronic ester and a palladium catalyst.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
Q. Characterization :
Q. How can the solubility and stability of this compound be assessed under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in common solvents (DMSO, THF, EtOH, acetonitrile) via gravimetric analysis. Ethoxy groups enhance solubility in polar aprotic solvents (e.g., logP ~2.5 predicted) .
- Stability Studies :
- Thermal : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH Stability : Incubate in buffers (pH 1–13) and monitor aldehyde integrity via FT-IR (peak ~1700 cm) over 24 hours .
- Light Sensitivity : Store aliquots under UV/visible light and dark conditions, analyzing degradation by HPLC .
Q. What analytical techniques are critical for confirming the structure of fluorinated aromatic aldehydes?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHFNO, exact mass 245.0851).
- NMR : Detect the fluoropyridine moiety (δ ~-110 to -120 ppm for meta-fluorine) .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtained (slow evaporation from EtOAc/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during fluoropyridine coupling?
Methodological Answer:
- Catalyst Screening : Compare Pd(PPh), PdCl(dppf), and XPhos Pd G3 for coupling efficiency (monitor via TLC).
- Solvent Effects : Test DMF, toluene, and dioxane; polar aprotic solvents may enhance boronic ester reactivity.
- Temperature Control : Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce side reactions vs. conventional heating .
- Additives : Use CsCO as a base to improve nucleophilicity and reduce dehalogenation .
Q. How should researchers address discrepancies in spectral data for fluorinated aldehydes?
Methodological Answer:
- Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (Gaussian or ORCA software).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., aldol condensation adducts) .
- Isotopic Labeling : Synthesize -labeled aldehyde to confirm carbonyl resonance assignments .
Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate LUMO distribution (aldehyde carbonyl as electrophilic site).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions susceptible to nucleophilic attack (e.g., by amines or Grignard reagents) .
- Kinetic Studies : Simulate transition states for addition reactions using QM/MM methods .
Q. How can the compound’s potential as a pharmacophore be evaluated in medicinal chemistry studies?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina; fluoropyridine may enhance binding via halogen bonds .
- SAR Analysis : Synthesize analogs (e.g., varying ethoxy chain length) and compare bioactivity in enzyme inhibition assays .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes and LC-MS metabolite profiling .
Q. What green chemistry approaches apply to large-scale synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.
- Catalyst Recovery : Immobilize Pd on magnetic nanoparticles for reuse (e.g., FeO@SiO-Pd) .
- Microwave Reactors : Reduce energy consumption and reaction time vs. traditional reflux .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
